molecular formula C11H19N3 B13247874 N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

Cat. No.: B13247874
M. Wt: 193.29 g/mol
InChI Key: WYTUVXIWLQTTAX-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is a bicyclic organic compound featuring a 2-methylcyclohexanamine backbone linked via a methylene group to a 1H-imidazole ring. The cyclohexane ring introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

InChI

InChI=1S/C11H19N3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h6-7,9-10,14H,2-5,8H2,1H3,(H,12,13)

InChI Key

WYTUVXIWLQTTAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=NC=CN2

Origin of Product

United States

Preparation Methods

Direct Alkylation Method

This approach involves reacting 2-methylcyclohexan-1-amine with a suitable imidazole-containing alkyl halide, such as 2-(chloromethyl)-1H-imidazole, under basic conditions to form the desired N-(1H-imidazol-2-ylmethyl) derivative.

  • Reaction conditions: Typically, the amine and alkyl halide are combined in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile with an inorganic base such as potassium carbonate or sodium hydride.
  • Temperature: Room temperature to moderate heating (25–80 °C).
  • Outcome: The nucleophilic amine attacks the electrophilic alkyl halide, leading to substitution and formation of the target compound.

This method benefits from straightforward reaction steps but may require purification to remove unreacted starting materials and side products.

Reductive Amination Method

In this widely used synthetic strategy, 2-methylcyclohexanone is reacted with 1H-imidazole-2-carboxaldehyde to form an imine (Schiff base), which is then reduced to the corresponding amine.

  • Step 1: Schiff base formation

    • React 2-methylcyclohexanone with 1H-imidazole-2-carboxaldehyde in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
    • The reaction proceeds via nucleophilic attack of the amine on the aldehyde, releasing water.
    • Reaction monitoring can be done by thin layer chromatography (TLC).
  • Step 2: Reduction

    • The imine intermediate is reduced using a mild reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation.
    • This step converts the imine to the secondary amine, yielding this compound.
  • Advantages: This method offers good control over stereochemistry and can be optimized for yield and purity.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Method Reactants Conditions Yield (%) Notes
Direct Alkylation 2-methylcyclohexan-1-amine + 2-(chloromethyl)-1H-imidazole DMF, K2CO3, 50 °C, 12 h 60–75 Requires purification by chromatography
Reductive Amination 2-methylcyclohexanone + 1H-imidazole-2-carboxaldehyde + NaBH4 MeOH, reflux for Schiff base; then NaBH4 reduction at 0–25 °C 70–85 Monitored by TLC and NMR
Multistep Schiff Base + CDI trans-(R,R)-diaminocyclohexane + aromatic aldehyde + CDI Methanol/THF, reflux; NaBH4 reduction; CDI cyclization Variable (50–80) Adaptable for cyclic analogues

Analytical Characterization

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with silica gel plates and hexane/ethyl acetate solvent systems.
  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structure and purity; characteristic signals include:
    • Imidazole ring protons around δ 7.0–8.5 ppm
    • Cyclohexane ring protons between δ 1.0–3.0 ppm
    • Methylene bridge protons near δ 3.5–4.5 ppm
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~179.26 g/mol).
  • Melting Point: Used for purity assessment; typically reported in literature for similar compounds around 100–130 °C.

Summary and Recommendations

The preparation of This compound is effectively achieved via reductive amination of 2-methylcyclohexanone with 1H-imidazole-2-carboxaldehyde, offering good yields and straightforward purification. Direct alkylation provides an alternative but may require more rigorous purification. Multistep methods involving Schiff base intermediates and carbodiimide reagents offer routes to related cyclic derivatives and can be adapted for stereoselective synthesis.

For research and industrial synthesis, optimizing reaction parameters such as solvent choice, temperature, and reducing agent concentration is critical to maximize yield and purity. Analytical techniques including TLC, NMR, and MS are essential for monitoring and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Property N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine
Molecular Formula C11H20N3 C12H13N5
Molecular Weight 194.30 g/mol 227.27 g/mol
Key Functional Groups Cyclohexane, imidazole Benzimidazole, imidazole, ethyl linker
Predicted logP ~2.1 (moderate lipophilicity) ~1.5 (lower lipophilicity due to aromaticity)

Electronic and Computational Insights

Density functional theory (DFT) methods, such as the Becke3 hybrid functional (), are critical for evaluating thermochemical and electronic properties. For example:

  • Exact Exchange Contributions: Becke’s work highlights the importance of exact exchange in DFT for accurate atomization energy calculations (average error: 2.4 kcal/mol).
  • Aromaticity Effects : The benzimidazole in the analog has extended conjugation, likely reducing HOMO-LUMO gaps compared to the target’s isolated imidazole and cyclohexane moieties.

Pharmacological Implications

  • Target Selectivity : The cyclohexane group in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), whereas the benzimidazole analog’s planarity could enhance DNA intercalation or topoisomerase inhibition.
  • Metabolic Stability : The ethyl linker in the analog may increase susceptibility to oxidative metabolism compared to the target’s methylene group.

Biological Activity

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interaction with biological targets, and relevant case studies.

Structural Characteristics

The compound is characterized by an imidazole ring and a cyclohexane moiety, which contribute to its biological activity. The presence of the imidazole ring is particularly noteworthy as it is known for its role in enzyme inhibition and receptor binding. The molecular formula of this compound is C10H17N3C_{10}H_{17}N_3, indicating the presence of a primary amine group linked to a 2-methylcyclohexane framework.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa . The compound's imidazole moiety likely contributes to its ability to disrupt microbial cell functions.

Bacterial Strain Activity
Staphylococcus aureusInhibitory
Bacillus subtilisInhibitory
Pseudomonas aeruginosaModerate Inhibition

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes. Studies utilizing molecular docking and in vitro assays suggest that the compound may modulate the activity of various biological pathways. This modulation could be attributed to the compound's ability to bind to active sites on enzymes or receptors, thereby altering their function .

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound. For instance:

  • Study on Imidazole Derivatives : A study focused on imidazole derivatives revealed that modifications to the imidazole ring can significantly affect antimicrobial potency. Substituted imidazoles demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural variations can influence biological outcomes .
  • Synthesis and Testing : Another research effort synthesized several analogs of this compound, testing their efficacy against fungal strains such as Candida albicans. Results indicated that certain modifications enhanced antifungal properties while others diminished them, highlighting the importance of structural optimization in drug development .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic potential of this compound.
  • Mechanistic Studies : Detailed investigations into the specific molecular interactions between this compound and its biological targets.

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